molecular formula C15H23NO3S2 B2404088 N-[(4-methoxythian-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide CAS No. 2034453-19-3

N-[(4-methoxythian-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B2404088
CAS No.: 2034453-19-3
M. Wt: 329.47
InChI Key: GJTGQDWXEYTZIC-UHFFFAOYSA-N
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Description

N-[(4-methoxythian-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is a synthetic sulfonamide derivative of high purity, intended for research and development applications in laboratory settings. This compound features a methanesulfonamide group linked to a 3-methylphenyl ring and a 4-methoxythiane moiety, a saturated sulfur-containing ring system. This unique structure suggests potential as a candidate for investigating structure-activity relationships in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators where the sulfonamide functional group often plays a key role. Sulfonamides are a well-known class of compounds with a wide range of documented biological activities. Suppliers must ensure comprehensive quality control and batch-specific analytical data, such as HPLC chromatograms and NMR spectra, are available to researchers. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S2/c1-13-4-3-5-14(10-13)11-21(17,18)16-12-15(19-2)6-8-20-9-7-15/h3-5,10,16H,6-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTGQDWXEYTZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CCSCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-methoxythian-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be broken down into its components:

  • 4-Methoxythian-4-yl group
  • 3-Methylphenyl group
  • Methanesulfonamide moiety

This unique combination of functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Preliminary studies indicate that this compound may interact with specific receptors or enzymes, influencing cellular signaling pathways.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. In vitro studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on this compound is limited.

Anti-inflammatory Properties

Several sulfonamide derivatives are known for their anti-inflammatory effects. It is hypothesized that this compound may possess similar properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study conducted on related compounds demonstrated a significant reduction in bacterial growth at concentrations ranging from 10 to 100 µg/mL. It is suggested that this compound could exhibit comparable results based on structural similarities.
  • Inflammation Model : In a murine model of inflammation, sulfonamide derivatives showed a reduction in paw edema by approximately 40% when administered at a dose of 5 mg/kg. This indicates potential efficacy for this compound in inflammatory conditions.
  • Cytotoxicity Assessment : Cytotoxicity assays using human cell lines revealed that related compounds had IC50 values in the micromolar range. Further studies are needed to determine the specific cytotoxic profile of this compound.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in edema
CytotoxicityIC50 in micromolar range

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the methoxy and thianyl groups contributes to its unique properties, making it a candidate for further research in drug development.

Antimicrobial Activity

Sulfonamides have historically been recognized for their antimicrobial properties. Recent studies indicate that compounds similar to N-[(4-methoxythian-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide exhibit significant antibacterial effects against various pathogens, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

In vitro studies have demonstrated that modifications to the sulfonamide structure can enhance its efficacy against resistant strains of bacteria, making it a valuable candidate for new antibiotic formulations .

Anticancer Potential

Recent investigations into sulfonamide derivatives have shown promising results in anticancer applications. The compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted its activity against:

  • Breast cancer
  • Colon cancer
  • Cervical cancer

These findings suggest that this compound could be explored as part of combination therapies aimed at improving treatment outcomes in oncological settings .

Biological Studies and Case Reports

Several case studies have documented the biological activities of similar compounds, providing insights into their mechanisms of action:

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Pharmaceutical and Phytopharmacological Research investigated novel sulfonamide derivatives for their antimicrobial properties. The research highlighted that modifications to the sulfonamide structure significantly enhanced activity against resistant bacterial strains .

Case Study 2: Anticancer Activity

Another study focused on a series of sulfonamide derivatives, demonstrating their cytotoxic effects on various cancer cell lines. The results indicated that specific structural modifications increased potency against colon cancer cells .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s uniqueness lies in its 4-methoxythian ring, distinguishing it from simpler methanesulfonamide derivatives. Below is a comparative table of key structural and molecular attributes:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
N-[(4-Methoxythian-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide 4-Methoxythian, 3-methylphenyl C₁₅H₂₁NO₃S₂ 327.46 Sulfur-containing heterocycle; enhanced steric bulk and potential redox activity
N-(3-Methylphenyl)methanesulfonamide (VIDKOJ) 3-Methylphenyl C₈H₁₁NO₂S 185.24 Simplest analog; lacks heterocyclic moiety; used in vibrational studies
N-(4-Fluorophenyl)methanesulfonamide (CICPIO) 4-Fluorophenyl C₇H₈FNO₂S 189.21 Electron-withdrawing fluorine substituent; impacts solubility and reactivity
N-(2,5-Dichlorophenyl)methanesulfonamide (WIHGUQ) 2,5-Dichlorophenyl C₇H₇Cl₂NO₂S 240.11 Chlorine substituents increase lipophilicity and potential bioactivity
N-(3-Chloro-4-methylphenyl)methanesulfonamide 3-Chloro-4-methylphenyl C₈H₁₀ClNO₂S 219.69 Combines chlorine and methyl groups; reported as an irritant
N-Methyl-1-(4-nitrophenyl)methanesulfonamide 4-Nitrophenyl, methyl group C₈H₁₀N₂O₄S 230.24 Nitro group enhances electrophilicity; potential for nitro-reduction chemistry

Physicochemical and Spectroscopic Comparisons

  • Vibrational Spectroscopy : Studies on N-(3-methylphenyl)methanesulfonamide (VIDKOJ) reveal distinct IR absorption bands at 3270 cm⁻¹ (N–H stretch) and 1320–1150 cm⁻¹ (S=O asymmetric/symmetric stretches), with DFT calculations aligning well with experimental data . The target compound’s 4-methoxythian group would introduce additional vibrational modes from the thioether and methoxy groups.
  • NMR Spectroscopy : For analogs like N-(4-methoxyphenyl)benzenesulfonamide, ¹H NMR signals for sulfonamide protons appear near δ 7.5–8.0 ppm, while methoxy groups resonate at δ ~3.8 ppm . The target compound’s thiopyran ring protons are expected downfield (δ 2.5–4.0 ppm) due to sulfur’s electronegativity.
  • Chromatographic Behavior : HPLC retention times vary with substituent polarity. For example, a related sulfonamide with a naphthalene group elutes at 11.1 min under reverse-phase conditions , whereas the target compound’s heterocycle may alter retention.

Q & A

Q. Advanced

  • LC-MS/MS : Detects trace impurities (e.g., unreacted precursors, hydrolysis byproducts) at ppm levels.
  • 2D NMR (COSY, HSQC) : Assigns complex proton environments in the thian ring and sulfonamide regions.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability for storage guidelines .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Q. Advanced

  • Molecular docking (AutoDock, Glide) : Screens virtual libraries against target proteins (e.g., kinases) to prioritize synthesis.
  • Molecular dynamics (MD) : Simulates ligand-protein stability in physiological conditions (e.g., solvation effects).
  • ADMET prediction : Forecasts pharmacokinetic properties (e.g., logP, CYP450 interactions) .

How should researchers address contradictions in reported bioactivity data?

Advanced
Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines). Mitigation strategies include:

  • Standardized protocols : Use common reference compounds (e.g., acetazolamide for carbonic anhydrase assays).
  • Dose-response validation : Replicate studies across multiple concentrations (IC₅₀ comparisons).
  • Orthogonal assays : Confirm enzyme inhibition via fluorogenic substrates and SPR .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Batch vs. flow chemistry : Continuous flow systems improve reproducibility and reduce reaction times.
  • Purification scalability : Replace column chromatography with countercurrent distribution or crystallization.
  • Byproduct management : Optimize quench steps to minimize toxic waste (e.g., HCl neutralization) .

How does the electronic environment of the thian ring influence reactivity?

Advanced
The 4-methoxy group on the thian ring donates electron density via resonance, stabilizing intermediates during functionalization. This affects:

  • Nucleophilic substitutions : Enhanced reactivity at the methylene bridge.
  • Oxidation resistance : Methoxy groups reduce ring strain, limiting peroxide formation.
    Electrostatic potential maps (ESP) and NBO analysis quantify electron distribution .

What strategies enable selective functionalization of the sulfonamide group?

Q. Advanced

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amines during derivatization.
  • Metal-mediated cross-coupling : Palladium catalysts enable Suzuki-Miyaura coupling of aryl halides.
  • Click chemistry : Azide-alkyne cycloaddition for bioconjugation (e.g., fluorescent probes) .

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